Cas no 2229536-95-0 (tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate)

tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamateは、有機合成中間体として重要な化合物です。この化合物は、保護基としてtert-butyloxycarbonyl (Boc) 基を有しており、アミン官能基の選択的な保護と脱保護が可能です。2-メトキシ-4-メチルフェニル基を含む構造は、医薬品や生物活性化合物の合成において有用な骨格を提供します。高い化学的安定性と反応性のバランスが特徴で、多段階合成プロセスでの利用に適しています。また、結晶性が良好な場合が多く、精製や取り扱いが比較的容易です。医薬品開発や精密有機合成における中間体としての応用が期待されます。

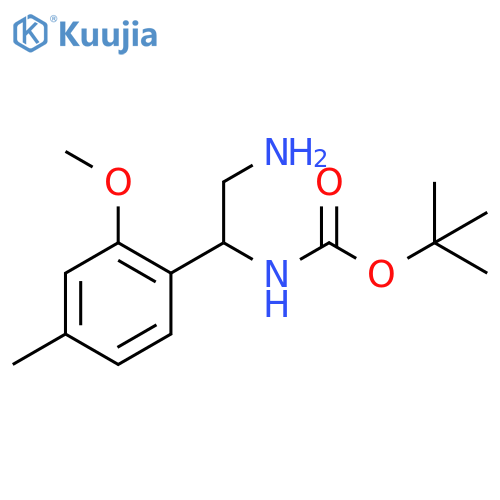

2229536-95-0 structure

商品名:tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate

tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate

- EN300-1901774

- 2229536-95-0

- tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate

-

- インチ: 1S/C15H24N2O3/c1-10-6-7-11(13(8-10)19-5)12(9-16)17-14(18)20-15(2,3)4/h6-8,12H,9,16H2,1-5H3,(H,17,18)

- InChIKey: SWAWHGFVQPWYGD-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(CN)C1C=CC(C)=CC=1OC)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 280.17869263g/mol

- どういたいしつりょう: 280.17869263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 315

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 73.6Ų

tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1901774-0.25g |

tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |

2229536-95-0 | 0.25g |

$774.0 | 2023-09-18 | ||

| Enamine | EN300-1901774-2.5g |

tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |

2229536-95-0 | 2.5g |

$1650.0 | 2023-09-18 | ||

| Enamine | EN300-1901774-10.0g |

tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |

2229536-95-0 | 10g |

$4236.0 | 2023-06-01 | ||

| Enamine | EN300-1901774-0.05g |

tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |

2229536-95-0 | 0.05g |

$707.0 | 2023-09-18 | ||

| Enamine | EN300-1901774-1g |

tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |

2229536-95-0 | 1g |

$842.0 | 2023-09-18 | ||

| Enamine | EN300-1901774-1.0g |

tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |

2229536-95-0 | 1g |

$986.0 | 2023-06-01 | ||

| Enamine | EN300-1901774-0.1g |

tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |

2229536-95-0 | 0.1g |

$741.0 | 2023-09-18 | ||

| Enamine | EN300-1901774-5.0g |

tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |

2229536-95-0 | 5g |

$2858.0 | 2023-06-01 | ||

| Enamine | EN300-1901774-0.5g |

tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |

2229536-95-0 | 0.5g |

$809.0 | 2023-09-18 | ||

| Enamine | EN300-1901774-10g |

tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |

2229536-95-0 | 10g |

$3622.0 | 2023-09-18 |

tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate 関連文献

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

2229536-95-0 (tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate) 関連製品

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 13769-43-2(potassium metavanadate)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量